molecular formula C30H29N3O4 B4133820 N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide

Cat. No.: B4133820
M. Wt: 495.6 g/mol
InChI Key: QTLRMQKLMHCYKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide, also known as IPI-504, is a small molecule inhibitor that has shown potential in cancer treatment. It is a member of the class of compounds known as heat shock protein 90 (HSP90) inhibitors. HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. Inhibition of HSP90 has been shown to induce apoptosis in cancer cells, making it an attractive target for cancer therapy.

Mechanism of Action

The mechanism of action of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide involves the inhibition of HSP90. HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. Inhibition of HSP90 leads to the degradation of these proteins, resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells, leading to tumor regression. It has also been shown to inhibit the proliferation and migration of cancer cells. In addition, this compound has been shown to induce the expression of heat shock proteins, which can help protect normal cells from stress.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide is that it has been extensively studied in preclinical and clinical trials, and has shown promising results in the treatment of multiple myeloma and non-small cell lung cancer. However, one limitation is that it is a small molecule inhibitor, which can limit its effectiveness in certain types of cancer.

Future Directions

There are several future directions for the study of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide. One direction is to investigate its potential as a combination therapy with other anti-cancer agents. Another direction is to explore its potential as a treatment for other types of cancer, such as ovarian and pancreatic cancer. Additionally, further research is needed to determine the optimal dosing and administration of this compound in order to maximize its effectiveness.

Scientific Research Applications

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide has been extensively studied in preclinical and clinical trials for its potential as an anti-cancer agent. In preclinical studies, this compound has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer. In clinical trials, this compound has shown promising results in the treatment of multiple myeloma and non-small cell lung cancer.

Properties

IUPAC Name

N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-(2-oxochromen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O4/c1-20(2)29(35)33-17-15-32(16-18-33)26-9-5-4-8-25(26)31-28(34)22-13-11-21(12-14-22)24-19-23-7-3-6-10-27(23)37-30(24)36/h3-14,19-20H,15-18H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLRMQKLMHCYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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